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Compound Name: 3-Aminodibenzofuran

Cat. No.: B1200821

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Aminodibenzofuran is a heterocyclic aromatic amine with a rigid tricyclic core structure.
This scaffold is of significant interest to the pharmaceutical and materials science industries
due to its presence in various biologically active molecules and its potential as a building block
for novel therapeutic agents and functional materials. A thorough understanding of its
physicochemical properties is fundamental for its application in drug design, synthesis, and
formulation development. This technical guide provides an in-depth overview of the core
physicochemical properties of 3-aminodibenzofuran, detailed experimental protocols for their
determination, and visualizations of relevant biological pathways and synthetic workflows.

Core Physicochemical Properties

The key physicochemical properties of 3-aminodibenzofuran are summarized in the table
below. These parameters are crucial for predicting the compound's behavior in various
chemical and biological systems.
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Property Value Source
Molecular Formula C12H9NO [1112]
Molecular Weight 183.21 g/mol [2]

Light yellow to off-white

Appearance crystalline powder or small [3]
crystals

Melting Point 106.0 °C [3]

Boiling Point 387.5°C [3]

Sparingly soluble in water;
Solubility Soluble in ethanol, acetone, [3]

and chloroform.

logP (Predicted) 3.4 [4]

Not experimentally determined.
pKa Expected to be a weak base

typical of aromatic amines.

Detailed Discussion of Physicochemical Properties

Molecular Structure and Weight: 3-Aminodibenzofuran consists of a central furan ring fused
to two benzene rings, with an amino group substituted at the 3-position. Its molecular formula is
C12H9NO, and its molecular weight is 183.21 g/mol .[1][2] The rigid, planar structure of the
dibenzofuran core influences its stacking interactions and binding to biological targets.

Appearance: At room temperature, 3-aminodibenzofuran is a solid, typically appearing as a
light yellow to off-white crystalline powder or small crystals.[3]

Melting and Boiling Points: The melting point of 3-aminodibenzofuran is reported to be 106.0
°C, and its boiling point is 387.5 °C.[3] These relatively high values are indicative of the
significant intermolecular forces, including hydrogen bonding from the amine group and van der
Waals forces between the aromatic rings, in the crystalline solid and liquid states.
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Solubility: The solubility of a compound is a critical factor in its biological absorption and
formulation. 3-Aminodibenzofuran is sparingly soluble in water due to its predominantly
nonpolar aromatic structure.[3] However, it exhibits better solubility in organic solvents such as
ethanol, acetone, and chloroform.[3] The presence of the amino group allows for hydrogen
bonding with protic solvents and can be protonated in acidic conditions, which may increase its
agueous solubility.

Lipophilicity (logP): The partition coefficient (logP) is a measure of a compound's lipophilicity
and is a key determinant of its pharmacokinetic properties, such as absorption, distribution,
metabolism, and excretion (ADME). The predicted XlogP3 value for 3-aminodibenzofuran is
3.4, indicating that it is a lipophilic molecule.[4] This suggests a preference for lipid
environments, such as cell membranes, over aqueous media.

Acidity/Basicity (pKa): An experimental pKa value for 3-aminodibenzofuran is not readily
available in the scientific literature. As an aromatic amine, the lone pair of electrons on the
nitrogen atom is delocalized into the aromatic ring system, which reduces its basicity compared
to aliphatic amines. Therefore, 3-aminodibenzofuran is expected to be a weak base. The pKa
of its conjugate acid (ArNHs*) would likely fall in the range typical for anilines (around 4-5).

Experimental Protocols

Detailed methodologies for determining the key physicochemical properties of 3-
aminodibenzofuran are provided below. These are general protocols that can be adapted for
this specific compound.

Melting Point Determination (Capillary Method)

Objective: To determine the temperature range over which the solid 3-aminodibenzofuran
transitions to a liquid.

Methodology:

o Sample Preparation: A small amount of dry, crystalline 3-aminodibenzofuran is finely
powdered.

o Capillary Tube Loading: The open end of a capillary tube is pressed into the powdered
sample and tapped gently to pack the solid into the sealed end. The sample height should be
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2-3 mm.

o Measurement: The loaded capillary tube is placed in a melting point apparatus. The sample
is heated at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

o Data Recording: The temperature at which the first drop of liquid appears (onset of melting)
and the temperature at which the entire solid has melted (completion of melting) are
recorded. A sharp melting range (0.5-1 °C) is indicative of a pure compound.

Solubility Determination

Objective: To qualitatively assess the solubility of 3-aminodibenzofuran in various solvents.
Methodology:

o Sample Preparation: A small, accurately weighed amount of 3-aminodibenzofuran (e.g., 1-5
mg) is placed into a series of test tubes.

e Solvent Addition: A known volume of the solvent to be tested (e.g., 1 mL of water, ethanol,
acetone, chloroform, 5% HCI, 5% NaOH) is added to each test tube.

e Mixing: The test tubes are agitated (e.g., vortexed or shaken) for a set period (e.g., 1-2
minutes) at a controlled temperature.

o Observation: The mixture is visually inspected for the presence of undissolved solid. The
compound is classified as soluble, partially soluble, or insoluble.

pKa Determination (Potentiometric Titration)

Objective: To determine the acid dissociation constant (pKa) of the conjugate acid of 3-
aminodibenzofuran.

Methodology:

e Solution Preparation: A precise concentration of 3-aminodibenzofuran is dissolved in a
suitable solvent, typically a mixture of water and an organic co-solvent like ethanol to ensure
solubility.
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« Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCI) while
the pH is continuously monitored with a calibrated pH meter.

o Data Analysis: A titration curve is constructed by plotting the pH versus the volume of titrant
added. The pKa is determined from the pH at the half-equivalence point, where half of the
amine has been protonated.

Mandatory Visualizations
Signaling Pathway: Acetylcholinesterase Inhibition

Derivatives of 3-aminodibenzofuran are being investigated for their potential to inhibit
acetylcholinesterase (AChE), an enzyme responsible for the breakdown of the neurotransmitter
acetylcholine. Inhibition of AChE increases the levels of acetylcholine in the synaptic cleft,
which is a therapeutic strategy for conditions like Alzheimer's disease.
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Caption: Inhibition of acetylcholinesterase by a 3-aminodibenzofuran derivative.
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Experimental Workflow: General Synthesis of 3-
Aminobenzofuran Derivatives

The synthesis of 3-aminobenzofuran derivatives, which share a similar core structure with 3-
aminodibenzofuran, often involves a multi-step process. The following diagram illustrates a

generalized workflow.
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Caption: A generalized workflow for the synthesis of 3-aminobenzofuran derivatives.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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